O-Octylhydroxylamine hydrochloride

Description

However, the closest structurally related compound in the evidence is Octodrine hydrochloride (CAS 5984-59-8), a stimulant with the formula C₈H₁₉N·HCl. It is described as a crystalline solid with ≥95% purity, stored at -20°C, and stable for ≥5 years . While Octodrine is categorized as a stimulant for forensic and research use, O-Octylhydroxylamine hydrochloride (if distinct) may differ in functional groups and applications.

Properties

CAS No. |

62177-26-8 |

|---|---|

Molecular Formula |

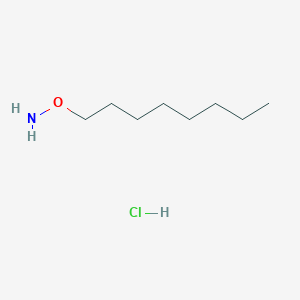

C8H20ClNO |

Molecular Weight |

181.70 g/mol |

IUPAC Name |

O-octylhydroxylamine;hydrochloride |

InChI |

InChI=1S/C8H19NO.ClH/c1-2-3-4-5-6-7-8-10-9;/h2-9H2,1H3;1H |

InChI Key |

PQDRKONUOMNIDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCON.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Octylhydroxylamine hydrochloride typically involves the alkylation of hydroxylamine with an octyl halide. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization.

Industrial Production Methods: In industrial settings, the production of O-Octylhydroxylamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous stirring and controlled temperature to maintain the reaction rate and prevent side reactions.

Chemical Reactions Analysis

General Reactivity of O-Alkylhydroxylamines

O-Alkylhydroxylamines (R-O-NH₂) are nucleophilic species that react at the nitrogen center. Key reactions include:

Oxime Formation

Hydroxylamines react with carbonyl compounds (aldehydes/ketones) to form oximes:

This reaction is widely used for carbonyl compound purification and synthesis of oximes, which are intermediates in nitroalkane and amine synthesis .

Alkylation and Acylation

N-Alkylation :

O-Alkylhydroxylamines undergo alkylation at the nitrogen center, forming N-alkyl derivatives. Ethyl chloroformate, for example, reacts with hydroxylamine hydrochloride to yield hydroxyurea derivatives .

O-Alkylation :

Requires strong bases (e.g., NaH) to deprotonate the hydroxyl group:

This pathway is less common compared to N-alkylation but is critical for synthesizing O-alkylated derivatives .

Derivatization via N-Alkylation

Hydroxylamine hydrochloride can be converted to N-alkyl derivatives (e.g., N-ethyl) using alkylating agents like ethyl iodide in the presence of a base (e.g., K₂CO₃) . For O-octyl derivatives, analogous alkylating agents (e.g., octyl halides) could be employed.

Stability and Handling

Scientific Research Applications

Organic Synthesis

Versatile Reagent

O-Octylhydroxylamine hydrochloride is primarily used as a reagent for the selective reduction of carbonyl compounds. This property makes it valuable in synthesizing various organic molecules, including alcohols and amines. The compound can facilitate reactions that yield high selectivity and efficiency.

Example Applications

- Reduction of Aldehydes and Ketones: It can effectively reduce aldehydes to primary alcohols and ketones to secondary alcohols.

- Synthesis of Hydroxylamines: O-Octylhydroxylamine hydrochloride is involved in producing hydroxylamine derivatives, which are crucial for further chemical transformations.

Pharmaceutical Development

Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical industry, O-Octylhydroxylamine hydrochloride is utilized in the synthesis of active pharmaceutical ingredients. Its ability to modify molecular structures makes it essential for developing new drugs.

Case Studies

- N-Hydroxy Peptides: The compound has been used to prepare N-hydroxy peptides, which have potential therapeutic applications.

- Antimicrobial Agents: Research indicates that derivatives synthesized using O-Octylhydroxylamine hydrochloride exhibit antimicrobial properties.

Analytical Chemistry

Detection and Quantification

O-Octylhydroxylamine hydrochloride is employed in analytical methods for detecting and quantifying carbonyl compounds such as aldehydes and ketones. This application enhances the accuracy and reliability of chemical analyses.

Methodologies

- Gas Chromatography-Mass Spectrometry (GC-MS): The compound serves as a derivatization agent in GC-MS techniques, allowing for the identification of carbonyl-containing species in complex mixtures.

- Environmental Monitoring: It has been applied in studies assessing air quality by measuring volatile organic compounds (VOCs) through their carbonyl derivatives.

Environmental Applications

Pollutant Degradation

O-Octylhydroxylamine hydrochloride plays a role in environmental chemistry, particularly in the degradation of pollutants. Its reactivity enables it to break down harmful substances, contributing to cleaner waste management processes.

Research Insights

- Ozonolysis Studies: Research has shown that O-Octylhydroxylamine hydrochloride can be used to study the oxidation products of natural compounds like α-pinene, revealing insights into atmospheric chemistry and pollutant behavior .

- Wastewater Treatment: The compound has potential applications in treating wastewater by facilitating the breakdown of organic pollutants.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Reduction of carbonyl compounds | High selectivity and efficiency |

| Pharmaceutical Development | Synthesis of N-hydroxy peptides | Potential therapeutic applications |

| Analytical Chemistry | Detection of aldehydes and ketones | Enhanced accuracy in chemical analyses |

| Environmental Applications | Degradation of pollutants | Contribution to cleaner waste management |

Mechanism of Action

The mechanism of action of O-Octylhydroxylamine hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. It can form covalent bonds with electrophilic centers in other molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes several hydrochloride salts, though none directly comparable to O-Octylhydroxylamine hydrochloride. Below is a comparative analysis of related hydrochlorides:

Table 1: Structural and Functional Comparison

Key Differences :

Structural Complexity :

- Octodrine is a simple alkylamine, whereas oxycodone and oxytetracycline are complex heterocyclic molecules with multiple functional groups (e.g., epoxy, hydroxyl, amide) .

- O-Octylhydroxylamine (hypothetically) would feature a hydroxylamine group (-NHOH) attached to an octyl chain, differing from Octodrine’s primary amine (-NH₂).

Applications :

- Octodrine is used in forensic research, while oxycodone is a controlled analgesic, and oxytetracycline is an antibiotic .

Analytical Methods :

- Octodrine’s UV/Vis λmax is 202 nm, typical for simple amines .

- High-performance liquid chromatography (RP-HPLC) is validated for analyzing hydrochlorides like amitriptyline, suggesting similar methods could apply to O-Octylhydroxylamine .

Research Findings and Challenges

- Stability and Storage : Octodrine’s stability at -20°C contrasts with oxytetracycline’s susceptibility to degradation, highlighting the role of molecular complexity in shelf life .

- Impurity Profiles : Oxytetracycline hydrochloride includes impurities like epioxytetracycline, emphasizing the need for rigorous batch testing in pharmaceuticals .

- Synthetic Challenges : Branched amines (e.g., Octodrine) are simpler to synthesize than polyfunctional hydrochlorides like oxycodone, which require stereochemical control .

Limitations of Available Evidence

The provided materials lack direct data on O-Octylhydroxylamine hydrochloride. Comparisons are inferred from structurally dissimilar compounds, and further experimental studies would be required to validate properties such as solubility, reactivity, and pharmacological activity.

Biological Activity

O-Octylhydroxylamine hydrochloride is an organic compound derived from hydroxylamine, characterized by the presence of an octyl group. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic strategies.

- Chemical Formula : C8H19ClN2O

- Molecular Weight : 194.70 g/mol

- Solubility : Soluble in polar solvents, with limited solubility in non-polar solvents.

O-Octylhydroxylamine hydrochloride exhibits biological activity primarily through its interactions with cellular mechanisms involved in DNA repair and apoptosis. It acts as a base excision repair (BER) inhibitor, which is essential for maintaining genomic integrity. The compound covalently binds to apurinic/apyrimidinic (AP) sites in DNA, disrupting the repair process and potentially leading to increased DNA strand breaks and cell death .

Biological Activities

- Antitumor Activity :

- Neuroprotective Effects :

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

Case Study 1: Enhancement of Chemotherapy

A study investigated the effects of O-Octylhydroxylamine hydrochloride on tumor cells treated with alkylating agents. Results showed a significant increase in apoptosis rates compared to control groups, suggesting that this compound could serve as an effective adjuvant in cancer therapy .

Case Study 2: Neuroprotection in Models of Oxidative Stress

In vitro models demonstrated that O-Octylhydroxylamine reduced cell death induced by oxidative stress, highlighting its potential role in neuroprotection and as a therapeutic candidate for neurodegenerative diseases .

Safety and Toxicology

While O-Octylhydroxylamine hydrochloride shows promise in various biological applications, it is essential to consider its safety profile. Toxicological studies indicate potential irritant effects on skin and eyes, necessitating careful handling . Further research is required to fully understand its long-term effects and safety in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing O-octylhydroxylamine hydrochloride with high purity, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves reacting hydroxylamine hydrochloride with octyl bromide under alkaline conditions. A modified procedure from analogous reactions (e.g., o-chlorobenzaldehyde oxime synthesis) suggests using a molar ratio of 1:1.2 (hydroxylamine hydrochloride:alkylating agent) in ethanol/water at 60–70°C for 6–8 hours . Post-reaction, purify via recrystallization in ethanol or diethyl ether. Validate purity using elemental analysis (C, H, N, Cl), FT-IR (N–O stretch at ~950 cm⁻¹), and ¹H NMR (δ 0.88 ppm for terminal CH₃, δ 3.2–3.5 ppm for NH–O–CH₂) . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm can confirm >98% purity .

Q. Which analytical techniques are most reliable for characterizing O-octylhydroxylamine hydrochloride, and how should they be applied?

- Methodological Answer :

- Structural confirmation : Use ¹³C NMR to resolve the octyl chain (δ 14–35 ppm) and amine-adjacent carbons. Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 194.2 (theoretical for C₈H₂₀ClNO) .

- Purity assessment : Combine Karl Fischer titration for water content (<0.5%) with ICP-OES to detect trace metals (e.g., <10 ppm Fe) .

- Stability screening : Monitor thermal degradation via TGA (5% weight loss threshold at 150°C) .

Q. What storage conditions are critical to maintaining the stability of O-octylhydroxylamine hydrochloride?

- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidative degradation. Desiccants like silica gel should maintain humidity <10% . Conduct monthly stability checks via HPLC to detect decomposition products (e.g., octylamine or nitrosamines) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of O-octylhydroxylamine hydrochloride with carbonyl compounds?

- Methodological Answer :

- Kinetic studies : Use stopped-flow spectroscopy to monitor imine formation rates with aldehydes (e.g., benzaldehyde) at varying pH (4–9) and temperatures (25–50°C) .

- Mechanistic insights : Employ DFT calculations (B3LYP/6-31G*) to model transition states and compare with experimental activation energies .

- Product characterization : Isolate oxime derivatives via column chromatography (hexane/ethyl acetate) and confirm structures via X-ray crystallography .

Q. How can contradictions in reported reaction yields for O-octylhydroxylamine hydrochloride-mediated reactions be resolved?

- Methodological Answer :

- Variable screening : Apply factorial design (e.g., 2³ DOE) to test factors like solvent polarity (DMF vs. THF), catalyst loading (0–5% Pd/C), and reaction time (2–12 hrs) .

- Analytical cross-validation : Compare yields calculated via gravimetry, NMR integration (using 1,3,5-trimethoxybenzene as an internal standard), and HPLC area normalization .

- Error analysis : Quantify uncertainties using propagation of error models, accounting for weighing precision (±0.1 mg) and volumetric errors (±0.02 mL) .

Q. What experimental approaches are suitable for studying the degradation pathways of O-octylhydroxylamine hydrochloride under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to UV light (254 nm, 24 hrs), H₂O₂ (3% w/v, 70°C), and acidic/basic buffers (pH 2–12) . Monitor degradation via LC-MS/MS to identify fragments (e.g., m/z 116.1 for hydroxylamine).

- Mechanistic probes : Use isotopically labeled ¹⁵N-hydroxylamine hydrochloride to trace nitrogen migration during hydrolysis .

- Computational modeling : Simulate hydrolysis pathways using Gaussian09 with solvation models (IEFPCM/water) to predict rate-limiting steps .

Q. How can researchers evaluate the interaction of O-octylhydroxylamine hydrochloride with biomolecules in vitro?

- Methodological Answer :

- Binding studies : Perform isothermal titration calorimetry (ITC) to measure binding affinity with serum albumin (KD determination) .

- Cellular assays : Treat HEK293 cells with 0.1–10 mM compound for 24 hrs and assess cytotoxicity via MTT assay. Include ROS scavengers (e.g., NAC) to differentiate oxidative vs. direct toxicity .

- Spectroscopic analysis : Use circular dichroism (CD) to monitor conformational changes in DNA or proteins upon interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.